molecular formula C35H36O4 B12553430 [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-93-0

[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)

Cat. No.: B12553430
CAS No.: 188578-93-0
M. Wt: 520.7 g/mol
InChI Key: JGQIRTYMPMCMLR-UHFFFAOYSA-N
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Description

[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with a molecular formula of C35H36O4 It consists of a nonane backbone with two phenylene groups and two phenylmethanone groups attached via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the etherification of nonane-1,9-diol with 4-hydroxybenzophenone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: The phenylmethanone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) depends on its specific application. In drug delivery systems, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific structural arrangement, which imparts distinct chemical properties. Unlike simpler aromatic compounds, its nonane backbone and multiple functional groups allow for a wide range of chemical modifications and applications.

Properties

CAS No.

188578-93-0

Molecular Formula

C35H36O4

Molecular Weight

520.7 g/mol

IUPAC Name

[4-[9-(4-benzoylphenoxy)nonoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C35H36O4/c36-34(28-14-8-6-9-15-28)30-18-22-32(23-19-30)38-26-12-4-2-1-3-5-13-27-39-33-24-20-31(21-25-33)35(37)29-16-10-7-11-17-29/h6-11,14-25H,1-5,12-13,26-27H2

InChI Key

JGQIRTYMPMCMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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